2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid
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Overview
Description
2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid is an organic compound that features a cyclohexane ring substituted with two methyl groups and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid typically involves the following steps:
Cyclohexane Derivative Preparation:
Hydroxyacetic Acid Introduction: The hydroxyacetic acid moiety can be introduced via a multi-step process involving the oxidation of a suitable precursor, such as a hydroxyethyl derivative, followed by esterification and subsequent hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of 2-(3,3-Dimethylcyclohexyl)-2-oxoacetic acid.
Reduction: Formation of 2-(3,3-Dimethylcyclohexyl)-2-hydroxyethanol.
Substitution: Formation of 2-(3,3-Dimethylcyclohexyl)-2-chloroacetic acid.
Scientific Research Applications
2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of enzyme activity and receptor signaling.
Comparison with Similar Compounds
2-(3,3-Dimethylcyclohexyl)-2-oxoacetic acid: Similar structure but with a carbonyl group instead of a hydroxy group.
2-(3,3-Dimethylcyclohexyl)-2-hydroxyethanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
Uniqueness: 2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid is unique due to the presence of both a cyclohexane ring and a hydroxyacetic acid moiety, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H18O3 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(3,3-dimethylcyclohexyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-10(2)5-3-4-7(6-10)8(11)9(12)13/h7-8,11H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
WHBBJTXLKMPXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)C(C(=O)O)O)C |
Origin of Product |
United States |
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